![molecular formula C16H15N3OS B3009004 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide CAS No. 893979-49-2](/img/structure/B3009004.png)
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H15N3OS and its molecular weight is 297.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar imidazo[2,1-b]thiazole scaffolds have been reported to inhibit various kinases such as raf kinases , IGF-IR (insulin-like growth factor receptor), EGFR (epidermal growth factor receptor) , and p38 kinase . These kinases play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and metabolism.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that this compound likely interacts with its target kinases, inhibiting their activity and thus altering downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are likely those downstream of the inhibited kinases. For instance, inhibition of Raf kinases can affect the MAPK/ERK pathway, which is involved in cell division and differentiation . Similarly, inhibition of IGF-IR and EGFR can impact various cellular processes, including cell growth, survival, and metabolism .
Pharmacokinetics
The compound’s molecular weight (as indicated in one of the search results ) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally considered to have good oral bioavailability.
Result of Action
Given its potential kinase inhibitory activity, it may lead to altered cell signaling, potentially affecting cell growth, differentiation, and metabolism .
生物活性
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article synthesizes existing research findings on the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by its molecular formula C12H12N4S and a molecular weight of approximately 240.31 g/mol. The structure features a cyclopropanecarboxamide moiety linked to a 3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl group, which is significant for its biological interactions.
Anticancer Activity
Research has shown that derivatives of imidazo[2,1-b]thiazole exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have reported that certain imidazo[2,1-b]thiazole derivatives demonstrated IC50 values as low as 1.2 nM against specific cancer targets, indicating potent cytotoxicity .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3-Methyl-imidazo[2,1-b]thiazole | MCF-7 (Breast Cancer) | 5.11 - 10.8 | Induction of apoptosis |
This compound | SUIT-2 (Pancreatic Cancer) | TBD | TBD |
Other Imidazo Derivatives | Various | 1.4 - 4.2 | Inhibition of cell cycle progression |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression and induce apoptosis in cancer cells.
- Targeting Specific Pathways : Similar compounds have been shown to inhibit pathways such as the Akt signaling pathway, which is crucial for cell survival and proliferation .
- Molecular Interactions : Binding studies indicate that imidazo derivatives can interact with various cellular receptors and enzymes important for cancer cell viability.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of imidazo[2,1-b]thiazole derivatives:
- Study 1 : A series of derivatives were synthesized and screened against pancreatic ductal adenocarcinoma (PDAC) cells (SUIT-2, Capan-1, Panc-1). Results indicated that compounds with specific substitutions on the imidazole ring showed enhanced antiproliferative effects .
- Study 2 : Another research highlighted the synthesis of novel imidazo derivatives that exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values demonstrating their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound:
- Substituent Effects : Variations in substituents on the thiazole and phenyl rings significantly impact potency and selectivity.
- Ring Modifications : Cyclopropane modifications have been shown to enhance binding affinity to target proteins involved in cancer progression.
科学研究应用
Chemical Properties and Structure
The compound features a cyclopropanecarboxamide moiety linked to a phenyl group that is further substituted with a 3-methylimidazo[2,1-b]thiazole. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.
Case Studies and Findings
- In Vitro Studies : A study demonstrated that imidazo[2,1-b]thiazole derivatives exhibited IC50 values ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma cells (SUIT-2, Capan-1, Panc-1) . These findings suggest strong potential for developing new anticancer agents based on this scaffold.
- Migration Inhibition : Compound 9c from related studies significantly inhibited the migration of cancer cells in scratch wound-healing assays, indicating its potential role in preventing metastasis .
- Broad-Spectrum Anticancer Activity : Other derivatives have shown potent cytotoxic activity against a range of cancer types, including murine leukemia and human cervix carcinoma, with IC50 values in the submicromolar range . This broad-spectrum activity highlights the versatility of the imidazo[2,1-b]thiazole framework in targeting various cancers.
Additional Biological Activities
Beyond anticancer properties, N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide may exhibit other pharmacological activities:
- Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial effects, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Some imidazo derivatives are being studied for their anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases.
Research Challenges and Future Directions
While promising results have emerged from initial studies, several challenges remain:
- Optimization of Structure : Further modifications to enhance potency and selectivity against specific cancer types are necessary.
- In Vivo Studies : Transitioning from in vitro findings to in vivo efficacy remains a critical step for clinical application.
- Mechanistic Studies : More detailed investigations into the molecular mechanisms underlying the anticancer effects will aid in understanding how to best utilize these compounds therapeutically.
属性
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-9-21-16-18-14(8-19(10)16)12-3-2-4-13(7-12)17-15(20)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBYDIURWIIGOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。